Cas no 1002750-82-4 (O-(2-chloropyridin-4-yl)methylhydroxylamine)

O-(2-Chloropyridin-4-yl)methylhydroxylamine is a versatile intermediate in organic synthesis, particularly valuable for the preparation of agrochemicals and pharmaceuticals. Its reactive hydroxylamine and chloropyridinyl groups enable selective functionalization, making it useful for constructing heterocyclic frameworks. The compound’s stability under standard conditions ensures reliable handling and storage. Its structural features facilitate nucleophilic substitution reactions, allowing for efficient derivatization in medicinal chemistry applications. The presence of both chloropyridine and hydroxylamine moieties offers dual reactivity, enhancing its utility in cross-coupling and condensation reactions. This compound is particularly advantageous for synthesizing biologically active molecules, including herbicides and enzyme inhibitors.
O-(2-chloropyridin-4-yl)methylhydroxylamine structure
1002750-82-4 structure
Product Name:O-(2-chloropyridin-4-yl)methylhydroxylamine
CAS No:1002750-82-4
MF:C6H7ClN2O
MW:158.58558011055
MDL:MFCD26128290
CID:4675501
PubChem ID:57992633
Update Time:2025-05-20

O-(2-chloropyridin-4-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]-
    • PKCBB_01223
    • FCH2424666
    • O-(2-chloropyridin-4-yl)methylhydroxylamine
    • MDL: MFCD26128290
    • Inchi: 1S/C6H7ClN2O/c7-6-3-5(4-10-8)1-2-9-6/h1-3H,4,8H2
    • InChI Key: JMZAFTKCCVRDEO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)CON

Computed Properties

  • Exact Mass: 158.025
  • Monoisotopic Mass: 158.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1

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Additional information on O-(2-chloropyridin-4-yl)methylhydroxylamine

O-(2-chloropyridin-4-yl)methylhydroxylamine: A Comprehensive Overview

O-(2-chloropyridin-4-yl)methylhydroxylamine, also known by its CAS number 1002750-82-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of hydroxylamine, with a methyl group attached to the oxygen atom, and a 2-chloropyridin-4-yl substituent. The structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The chlorine substituent at the 2-position of the pyridine ring adds to the compound's chemical reactivity and potential applications.

The synthesis of O-(2-chloropyridin-4-yl)methylhydroxylamine involves several steps, including the preparation of the pyridine derivative and subsequent reaction with hydroxylamine derivatives. Recent studies have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, researchers have investigated the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. Such advancements highlight the ongoing efforts to improve the efficiency of chemical synthesis processes.

One of the key properties of O-(2-chloropyridin-4-yl)methylhydroxylamine is its ability to act as a nucleophile in various organic reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in drug discovery programs. The compound has been utilized in the preparation of bioactive compounds, including potential candidates for anticancer and antiviral therapies. Recent research has demonstrated its role in forming imine bonds, which are critical in medicinal chemistry for constructing heterocyclic frameworks.

In addition to its role as a reagent, O-(2-chloropyridin-4-yl)methylhydroxylamine has been studied for its pharmacokinetic properties. Researchers have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as a drug candidate. Preliminary findings suggest that the compound exhibits moderate bioavailability and pharmacokinetic stability, making it a promising lead for further development.

The application of computational chemistry tools has also contributed significantly to understanding the behavior of O-(2-chloropyridin-4-yl)methylhydroxylamine at the molecular level. Molecular docking studies have revealed potential binding interactions with various biological targets, such as enzymes and receptors. These insights are crucial for guiding experimental studies and optimizing the compound's therapeutic potential.

Furthermore, recent advances in green chemistry have led to the exploration of more sustainable methods for synthesizing O-(2-chloropyridin-4-yl)methylhydroxylamine. Researchers are investigating catalytic systems that reduce waste generation and energy consumption during production. Such efforts align with global initiatives to promote environmentally friendly chemical practices.

In conclusion, O-(2-chloropyridin-4-yl)methylhydroxylamine (CAS No. 1002750-82-) is a versatile compound with diverse applications in organic synthesis and drug discovery. Its unique chemical properties and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its structure-function relationships and therapeutic potential, this compound is poised to play an increasingly important role in advancing chemical science.

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